

Application Notes & Protocols for Screening Inhibitors of tRNA^{Ile}-lysidine Synthetase (TilS)

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Compound of Interest

Compound Name: Lysidine
Cat. No.: B1675763

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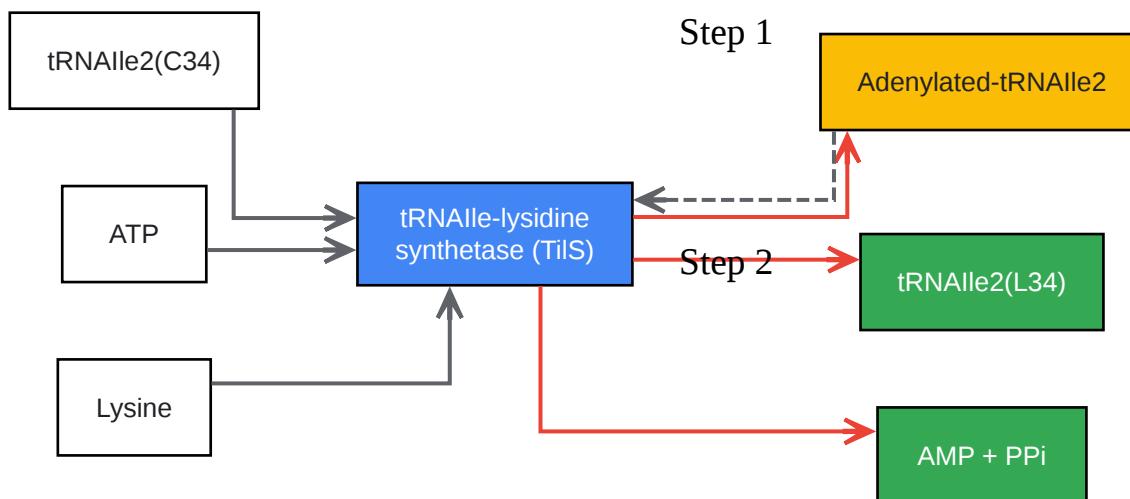
Introduction

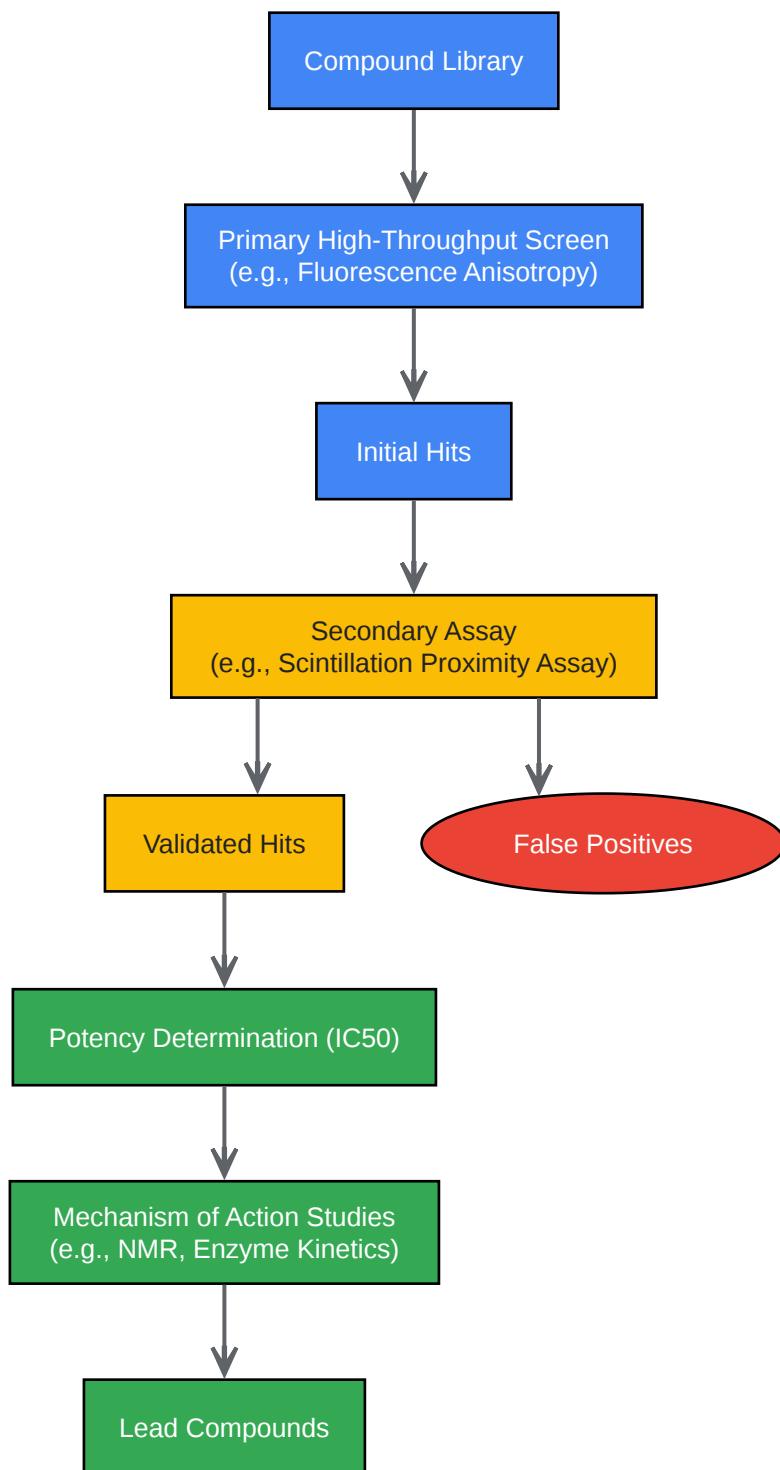
tRNA^{Ile}-lysidine synthetase (TilS) is a crucial enzyme in most bacteria responsible for the modification of tRNA^{Ile}2 at the wobble position (C34) with lysine.^{[1][2][3]} This modification, forming **lysidine** (L), is essential for the correct decoding of the AUA codon as isoleucine instead of methionine.^{[1][4]} The absence of this modification can lead to missense errors during protein synthesis, making TilS essential for bacterial viability.^[5] This essentiality, coupled with its absence in eukaryotes, makes TilS a promising target for the development of novel antibacterial agents.

These application notes provide a comprehensive overview of the methodologies available for screening and identifying inhibitors of TilS. The protocols detailed below are designed for high-throughput screening (HTS) and subsequent validation of potential inhibitor candidates.

Biological Pathway and Mechanism

TilS catalyzes the formation of **lysidine** on tRNA^{Ile}2 in an ATP-dependent two-step reaction.^{[2][3]} First, the enzyme adenylates the C34 of the tRNA, forming an adenylated tRNA intermediate. Subsequently, it facilitates the attachment of a lysine molecule to this activated cytidine. This modification ensures the specific recognition of the AUA codon by the isoleucyl-tRNA synthetase (IleRS).^[5]





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